N1-allyl-N2-(2-carbamoylbenzofuran-3-yl)oxalamide
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Overview
Description
N1-allyl-N2-(2-carbamoylbenzofuran-3-yl)oxalamide is a synthetic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-allyl-N2-(2-carbamoylbenzofuran-3-yl)oxalamide can be achieved through a combination of directed C–H arylation and transamidation chemistry. The process involves the use of 8-aminoquinoline as a directing group for the C–H arylation reactions, with palladium catalysis to install aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . The directing group is then cleaved, and further diversification of the C3-arylated benzofuran products is achieved through a one-pot, two-step transamidation procedure .
Industrial Production Methods: the modularity and efficiency of the synthetic strategy mentioned above make it a promising approach for large-scale production .
Chemical Reactions Analysis
Types of Reactions: N1-allyl-N2-(2-carbamoylbenzofuran-3-yl)oxalamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The specific conditions and reagents used in these reactions can vary depending on the desired outcome.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of benzofuran derivatives include palladium catalysts, 8-aminoquinoline, and various aryl and heteroaryl substituents . The reactions typically occur under controlled conditions to ensure high efficiency and yield.
Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. For example, C3-arylated benzofuran products can be obtained through directed C–H arylation .
Scientific Research Applications
In chemistry, it can be used as a scaffold for the development of new compounds with diverse biological activities . In biology and medicine, benzofuran derivatives have shown promise as anti-tumor, antibacterial, anti-oxidative, and anti-viral agents . The compound’s unique structure and biological activities make it a valuable candidate for further research and development.
Mechanism of Action
benzofuran derivatives are known to interact with various molecular targets and pathways, contributing to their diverse biological activities . Further research is needed to elucidate the specific mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
Uniqueness: this compound is unique due to its specific structure, which includes an allyl group and a carbamoylbenzofuran moiety.
Properties
IUPAC Name |
N'-(2-carbamoyl-1-benzofuran-3-yl)-N-prop-2-enyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-2-7-16-13(19)14(20)17-10-8-5-3-4-6-9(8)21-11(10)12(15)18/h2-6H,1,7H2,(H2,15,18)(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSIIENFOGLTOJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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